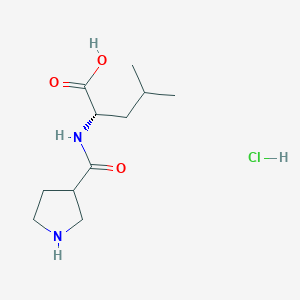
4-(5-Amino-1,3,4-thiadiazol-2-yl)pyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Amino-1,3,4-thiadiazol-2-yl)pyridin-2-ol is a heterocyclic compound that contains both a thiadiazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)pyridin-2-ol typically involves the reaction of 2-chloropyridine with thiosemicarbazide under basic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction conditions often include heating the mixture to reflux for several hours to ensure complete formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Amino-1,3,4-thiadiazol-2-yl)pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
4-(5-Amino-1,3,4-thiadiazol-2-yl)pyridin-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as dyes or sensors.
Mécanisme D'action
The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)pyridin-2-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, disrupting essential metabolic processes . In cancer cells, the compound may induce apoptosis by interacting with cellular pathways that regulate cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Amino-1,3,4-thiadiazol-2-yl)pyridine: Similar structure but lacks the hydroxyl group on the pyridine ring.
4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol: Contains a phenol group instead of a pyridine ring.
5-Amino-1,3,4-thiadiazole-2-thiol: Contains a thiol group instead of a pyridine ring.
Uniqueness
4-(5-Amino-1,3,4-thiadiazol-2-yl)pyridin-2-ol is unique due to the presence of both a thiadiazole and a pyridine ring, which may contribute to its diverse biological activities. The hydroxyl group on the pyridine ring also provides additional sites for chemical modification, potentially enhancing its activity and selectivity .
Propriétés
Formule moléculaire |
C7H6N4OS |
|---|---|
Poids moléculaire |
194.22 g/mol |
Nom IUPAC |
4-(5-amino-1,3,4-thiadiazol-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6N4OS/c8-7-11-10-6(13-7)4-1-2-9-5(12)3-4/h1-3H,(H2,8,11)(H,9,12) |
Clé InChI |
JVKNTXIMVSGNDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=O)C=C1C2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


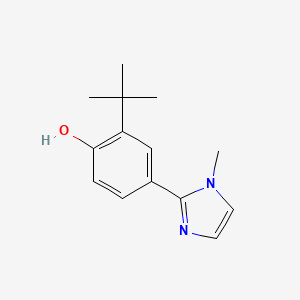

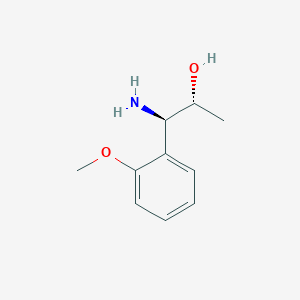

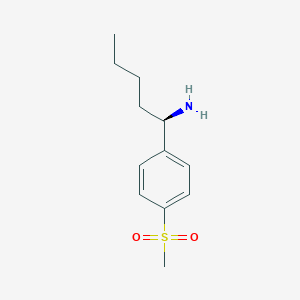
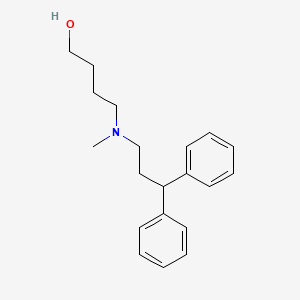
![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride](/img/structure/B13034415.png)

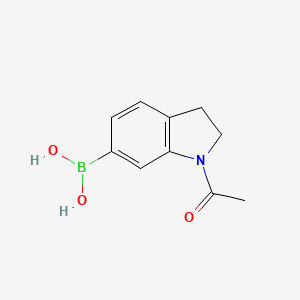
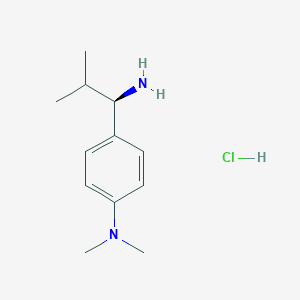
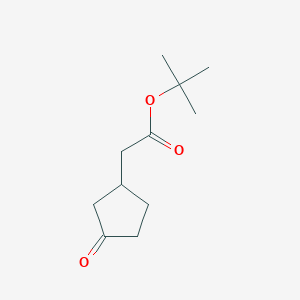
![(3R)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13034458.png)

